molecular formula C23H25N3S B299609 cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide

cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B299609
M. Wt: 375.5 g/mol
InChI Key: IFKWBFLCWCNPGX-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has been shown to have several biochemical and physiological effects. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its potential as an anticancer agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide. One direction is to further study its potential as an anticancer agent and investigate its mechanism of action. Another direction is to explore its potential as a fungicide and insecticide in agriculture. Additionally, research can be conducted to study the synthesis of novel materials using this compound.

Synthesis Methods

Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide can be synthesized using different methods, including the reaction of cinnamyl chloride with 4-cyclohexyl-1,2,4-triazole-3-thiol in the presence of a base, such as potassium carbonate. Other methods include the reaction of cinnamaldehyde with 4-cyclohexyl-1,2,4-triazole-3-thiol in the presence of a catalyst, such as p-toluenesulfonic acid.

Scientific Research Applications

Cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential as a fungicide and insecticide. In material science, cinnamyl 4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide has been studied for its potential use in the synthesis of novel materials.

properties

Molecular Formula

C23H25N3S

Molecular Weight

375.5 g/mol

IUPAC Name

4-cyclohexyl-3-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

InChI

InChI=1S/C23H25N3S/c1-4-11-19(12-5-1)13-10-18-27-23-25-24-22(20-14-6-2-7-15-20)26(23)21-16-8-3-9-17-21/h1-2,4-7,10-15,21H,3,8-9,16-18H2/b13-10+

InChI Key

IFKWBFLCWCNPGX-JLHYYAGUSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1CCC(CC1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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